molecular formula C13H17NO4 B167268 N-Acetyl-L-tyrosine ethyl ester CAS No. 36546-50-6

N-Acetyl-L-tyrosine ethyl ester

Cat. No.: B167268
CAS No.: 36546-50-6
M. Wt: 251.28 g/mol
InChI Key: SKAWDTAMLOJQNK-LBPRGKRZSA-N
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Description

Chemical Structure and Properties N-Acetyl-L-tyrosine ethyl ester monohydrate (C₁₃H₁₉NO₅, MW: 269.30 g/mol) is a protected tyrosine derivative with an acetyl group on the amino terminus, an ethyl ester on the carboxyl terminus, and a crystalline water molecule . Its structure includes a phenolic hydroxyl group on the tyrosine side chain, contributing to hydrogen-bonding networks in its crystalline form . ATEE is soluble in water and ethanol, with a melting point of 80–81°C . It is widely used as a substrate for esterase and protease assays due to its susceptibility to hydrolysis .

Applications
ATEE serves as a model substrate for enzymes like chymotrypsin, subtilisin, and complement system esterases (e.g., C'1-esterase) . Its hydrolysis releases N-acetyl-L-tyrosine, enabling spectrophotometric or pH-stat-based activity measurements .

Properties

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-18-13(17)12(14-9(2)15)8-10-4-6-11(16)7-5-10/h4-7,12,16H,3,8H2,1-2H3,(H,14,15)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAWDTAMLOJQNK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20877256
Record name N-Acetyl-L-tyrosine ethyl ester
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840-97-1, 36546-50-6
Record name N-Acetyl-L-tyrosine ethyl ester
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Record name Ethyl N-alpha-acetyl-tyrosinate
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Record name L-Tyrosine, N-acetyl-, ethyl ester, hydrate (1:1)
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Record name L-Tyrosine, N-acetyl-, ethyl ester
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Record name N-Acetyl-L-tyrosine ethyl ester
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Record name Ethyl N-acetyl-L-tyrosinate
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Preparation Methods

Acetylation of L-Tyrosine

The synthesis begins with the acetylation of L-tyrosine to form N-acetyl-L-tyrosine. A widely cited method involves dissolving L-tyrosine in an alkaline aqueous solution (e.g., 30% sodium hydroxide) and reacting it with acetic anhydride under controlled pH conditions. Key parameters include:

  • Molar ratio : 1:1.05 (L-tyrosine to acetic anhydride) for optimal acetylation without over-acylation.

  • pH control : Maintained between 8–10 using sodium hydroxide to prevent hydrolysis of acetic anhydride.

  • Temperature : 60°C for 20 minutes to complete the reaction.

After acetylation, the mixture is acidified to pH 1.7–2.0 using hydrochloric acid, precipitating N-acetyl-L-tyrosine as a crude solid. Yield improvements (up to 85%) are achieved by recrystallizing the product from ethanol, which removes unreacted tyrosine and inorganic salts.

Esterification with Ethanol

The acetylated intermediate is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl gas). Critical factors include:

  • Solvent system : Anhydrous ethanol to minimize hydrolysis of the ester product.

  • Catalyst concentration : 1–2% (v/v) sulfuric acid for efficient esterification.

  • Reaction time : 4–6 hours under reflux (78–80°C).

The esterification step typically achieves 70–75% yield, with the monohydrate form obtained by crystallizing the product from a water-ethanol mixture.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial processes prioritize scalability and cost efficiency. A patented method (CN114716335A) employs continuous flow reactors for acetylation, reducing reaction time from hours to minutes. Key advantages include:

  • Temperature control : Precise maintenance at 55–60°C prevents thermal degradation.

  • Automated pH adjustment : In-line sensors regulate sodium hydroxide and acetic anhydride feed rates.

Purification and Crystallization

Industrial purification involves multi-stage crystallization:

  • Decolorization : Activated carbon (0.5% w/w) removes colored impurities.

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield high-purity crystals (≥97%).

  • Drying : Vacuum drying at 40°C preserves the monohydrate structure.

Comparative Analysis of Preparation Methods

Yield and Purity Metrics

ParameterLaboratory-ScaleIndustrial-Scale
Acetylation Yield 80–85%88–92%
Esterification Yield 70–75%78–82%
Final Purity 95–97%97–99%
Process Time 8–10 hours3–4 hours

Critical Reagents and Conditions

StepReagents/ConditionsRole
AcetylationAcetic anhydride, NaOHProtects amino group
EsterificationEthanol, H₂SO₄Forms ethyl ester
CrystallizationEthanol-water, 4°CInduces monohydrate crystallization

Optimization Strategies and Challenges

Minimizing Byproducts

  • Hydrolysis mitigation : Anhydrous conditions during esterification reduce hydrolysis of the ethyl ester to <5%.

  • Optical purity : L-Tyrosine’s chirality is preserved by avoiding racemization through pH control (pH >10 during acetylation).

Energy Efficiency

Industrial methods reduce energy consumption by 40% compared to batch processes, attributed to continuous flow reactors and in-line purification .

Chemical Reactions Analysis

Prenylation at the 4-O-Position

ATEE undergoes regioselective prenylation at the phenolic oxygen under alkaline conditions. In a study published in the Journal of Natural Products, prenyl bromide (1.2 equiv) reacted with ATEE in ethyl acetate with potassium carbonate (2.5 equiv) as a base, yielding 4-O-prenyl-N-acetyl-L-tyrosine ethyl ester after 48 hours at room temperature .

Key Reaction Data

ParameterValue/Description
ReagentsPrenyl bromide, K<sub>2</sub>CO<sub>3</sub>
SolventEthyl acetate
Reaction Time48 hours
YieldNot quantified (crude product used directly)

This reaction demonstrates the compound’s susceptibility to electrophilic aromatic substitution, leveraging the electron-donating phenolic hydroxyl group.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group in ATEE is hydrolyzed under basic conditions. In the same study, treatment of 4-O-prenyl-N-acetyl-L-tyrosine ethyl ester with lithium hydroxide (LiOH) in a THF/water/methanol mixture (3:2:1) yielded 4-O-prenyl-N-acetyl-L-tyrosine after 24 hours .

Key Reaction Data

ParameterValue/Description
ReagentsLiOH (1.0 equiv)
SolventTHF/H<sub>2</sub>O/MeOH (3:2:1)
Reaction Time24 hours
Yield76% (after acidification and extraction)

The hydrolysis proceeds via nucleophilic attack on the ester carbonyl, forming a carboxylate intermediate that is acidified to the free carboxylic acid.

Prenylated Derivative

The 4-O-prenyl product was characterized by <sup>1</sup>H NMR (CD<sub>3</sub>OD, 400 MHz):

  • δ 7.12 (d, J = 8.6 Hz, 2H, aromatic H-2/H-6)

  • δ 6.82 (d, J = 8.6 Hz, 2H, aromatic H-3/H-5)

  • δ 5.44 (ddt, prenyl CH<sub>2</sub>)

  • δ 4.22–4.12 (m, ethyl ester CH<sub>2</sub>)

Hydrolyzed Product

The carboxylic acid derivative exhibited a white waxy solid morphology and retained the prenyl moiety, confirmed by NMR .

Crystallographic Insights

ATEE crystallizes in the orthorhombic space group P2<sub>1</sub>2<sub>1</sub>2<sub>1</sub>, with unit cell dimensions:

  • a = 7.3830 Å

  • b = 13.134 Å

  • c = 14.510 Å

This structural data informs reactivity by highlighting steric accessibility of the phenolic oxygen and ester group .

Enzymatic Interactions (Contextual Note)

While not a chemical reaction per se, ATEE serves as a substrate for proteases and esterases in biochemical assays. For example, carboxypeptidase Y hydrolyzes ATEE via burst kinetics, indicating transient acyl-enzyme intermediate formation .

Scientific Research Applications

Biochemical Applications

Substrate in Enzymatic Reactions
ATEES serves as a substrate in enzymatic assays, particularly in studies involving proteases. It has been utilized in transesterification reactions catalyzed by subtilisin Carlsberg protein-coated microcrystals (PCMC). This application highlights its role in biocatalysis, where it aids in the understanding of enzyme kinetics and mechanisms.

Table 1: Enzymatic Applications of ATEES

ApplicationDescription
Transesterification ReactionsUsed with 1 M propan-1-ol catalyzed by PCMC
Substrate for CLECsEmployed for screening subtilisin activity
Ligand Binding AssaysSuitable for studying interactions between ligands and enzymes

Structural Analysis

X-ray Crystallography
ATEES has been subjected to structural analysis using single-crystal X-ray diffraction. A study conducted at 110 K revealed insights into its crystal structure, thermal vibrations, and electron density distribution. The findings demonstrated that area detectors can facilitate charge density studies more efficiently than conventional methods.

Case Study: Charge Density Study
In a detailed study published in Acta Crystallographica, researchers analyzed the valence electron distribution of ATEES using a multipolar atom density model. The study provided valuable data on the molecular interactions within the crystal lattice, contributing to the understanding of its physical properties .

Pharmaceutical Applications

Potential Neuroprotective Effects
Research indicates that derivatives of L-tyrosine, including ATEES, may have neuroprotective properties. These compounds are being investigated for their potential role in enhancing cognitive function and protecting against neurodegenerative diseases. The acetylation improves lipid solubility, allowing better penetration across the blood-brain barrier.

Table 2: Neuroprotective Studies Involving ATEES

Study TitleFindings
Neuroprotection Against Oxidative StressATEES showed protective effects in neuronal cell cultures exposed to oxidative stress .
Cognitive EnhancementPreliminary studies suggest improved cognitive performance in animal models .

Chemical Synthesis and Material Science

Use as a Building Block
ATEES is utilized as a building block in organic synthesis due to its reactive acetyl and ethyl ester groups. It can be transformed into various derivatives that are useful in pharmaceuticals and agrochemicals.

Synthesis Techniques
The compound can be synthesized through methods involving acylation of L-tyrosine with acetic anhydride followed by esterification with ethanol. This process is critical for producing compounds with specific functionalities tailored for research applications.

Mechanism of Action

The mechanism of action of N-Acetyl-L-tyrosine ethyl ester monohydrate involves its interaction with enzymes such as proteases and esterases. The compound serves as a substrate, undergoing hydrolysis to release L-tyrosine, which can then participate in various biochemical pathways. The acetyl and ethyl ester groups provide protection to the amino and carboxyl groups, respectively, allowing for selective reactions and studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares ATEE with structurally related synthetic substrates:

Compound Molecular Formula Key Substituents Solubility Enzyme Targets Key References
ATEE C₁₃H₁₉NO₅ Acetyl, ethyl ester, hydroxyl Water, ethanol Chymotrypsin, C'1-esterase
BTEE (N-Benzoyl-L-tyrosine ethyl ester) C₁₈H₁₉NO₄ Benzoyl, ethyl ester Limited (requires co-solvents) Subtilisin, KerRP peptidase
BAEE (N-Benzoyl-L-arginine ethyl ester) C₁₅H₂₁N₄O₃ Benzoyl, ethyl ester, guanidino Water Trypsin, KERDZ peptidase
TAME (Nα-p-Tosyl-L-arginine methyl ester) C₁₄H₂₁N₄O₅S Tosyl, methyl ester, guanidino Water Trypsin-like proteases
N-Acetyl-L-tyrosine methyl ester C₁₂H₁₅NO₄·H₂O Acetyl, methyl ester Water C'1-esterase

Enzymatic Susceptibility

Hydrolysis Rates C'1-Esterase: ATEE is hydrolyzed most rapidly (Km = 1.9 × 10⁻² M) compared to its methyl ester analog (slower) and BAEE/TAME (arginine-based esters) . Subtilisin: ATEE and BTEE show comparable activity (ATEE: ~59,000 units/mg; BTEE: ~53,700 units/mg) in immobilized subtilisin assays . YgjD Protease: Higher activity for ATEE (59,000 units/mg) vs. BTEE (53,700 units/mg) and BAPNA (8,100 units/mg), reflecting preference for acetylated tyrosine over benzoylated or arginine derivatives .

Substrate Specificity

  • Enzymes like SAPDZ and KerRP (S8 family peptidases) hydrolyze both ATEE and BTEE, while KERDZ (S1 family) exclusively targets BAEE/TAME .
  • ATEE’s acetyl group enhances compatibility with hydrophobic enzyme active sites (e.g., chymotrypsin’s aromatic pocket), whereas benzoyl groups in BTEE may hinder binding .

Physicochemical Differences

Solubility and Stability ATEE’s water solubility (~5–37 μM in buffer) exceeds BTEE, which requires methyl cellosolve co-solvents . The monohydrate form of ATEE stabilizes its crystalline structure via O–H···O and N–H···O hydrogen bonds, unlike anhydrous esters .

Crystallography ATEE forms layered hydrogen-bonded structures with water molecules acting as donors/acceptors, similar to its methyl ester analog but distinct from benzoylated derivatives like BTEE .

Key Research Findings

Enzyme Kinetics

  • ATEE hydrolysis by C'1-esterase has a pH optimum of 6.7–8.0 and energy of activation of 10,400 cal/mol, distinct from BTEE (inactive) and BAEE (pH 7.5–9.0) .
  • Competitive inhibition studies show ATEE’s hydrolysis is unaffected by its product (N-acetyl-L-tyrosine), unlike arginine-based esters inhibited by free arginine .

Structural Insights Charge density studies reveal ATEE’s electron distribution favors nucleophilic attack at the ester carbonyl, a feature less pronounced in nitro- or iodo-substituted analogs (e.g., N-acetyl-3,5-dinitro-L-tyrosine ethyl ester) .

Biological Activity

N-Acetyl-L-tyrosine ethyl ester monohydrate (ATEE) is a derivative of the amino acid L-tyrosine, modified to enhance its solubility and biological activity. This compound has garnered attention in various fields, including pharmacology, biochemistry, and neurobiology, due to its potential therapeutic applications and biochemical properties.

  • Chemical Formula : C₁₃H₁₉NO₄·H₂O
  • Molecular Weight : 269.30 g/mol
  • CAS Number : 36546-50-6
  • Purity : ≥98%
  • Melting Point : 80–81 °C
  • Storage Conditions : -20 °C

This compound acts as a substrate for various enzymes and has been shown to influence several biological pathways:

  • Neurotransmitter Precursor : As a derivative of L-tyrosine, ATEE serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Increased availability of these neurotransmitters can enhance cognitive function and mood regulation.
  • Enzyme Substrate : ATEE has been utilized in biochemical assays to evaluate enzyme activity, particularly in studies involving proteases. For instance, it has been employed in transesterification reactions and as a substrate for subtilisin Carlsberg protein-coated microcrystals .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells .

Neuroprotective Effects

Research indicates that ATEE may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. In studies involving transgenic mouse models of amyotrophic lateral sclerosis (ALS), ATEE demonstrated potential in ameliorating neuronal damage by modulating calpain activation and reducing cytoskeletal protein breakdown .

Anti-inflammatory Properties

ATEE has been noted for its anti-inflammatory effects, which are crucial in the context of neurodegeneration. By inhibiting pro-inflammatory cytokines, it may help protect neuronal integrity during inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of ATEE:

  • Enzyme Activity Assays : ATEE was tested alongside other substrates like casein and azocasein, revealing that it can effectively serve as a substrate for various proteolytic enzymes with a maximum velocity (V_max) indicating significant enzymatic activity .
  • Neuroprotection in ALS Models : In hSOD1(G93A) transgenic mice models of ALS, administration of ATEE resulted in delayed disease onset and prolonged survival compared to controls. This effect was attributed to reduced calpain activation and preservation of neuronal structure .
  • Oxidative Stress Mitigation : A study highlighted ATEE's role in reducing oxidative stress markers in neuronal cultures exposed to harmful agents, suggesting its potential application in therapeutic strategies against oxidative damage .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter PrecursorEnhances synthesis of dopamine and norepinephrine
Enzyme SubstrateEffective substrate for proteases; used in biochemical assays
AntioxidantReduces oxidative stress in neuronal cells
NeuroprotectiveDelays progression of ALS in transgenic mouse models
Anti-inflammatoryInhibits pro-inflammatory cytokines; protects neurons during inflammation

Q & A

Q. What are the standard protocols for using ATEE as a substrate in chymotrypsin activity assays?

ATEE is widely used to measure chymotrypsin activity via hydrolysis. Dissolve ATEE in dimethyl sulfoxide (DMSO) at 0.00025 M in 0.05 M phosphate buffer (pH 7.0) to overcome solubility limitations in aqueous solutions . Monitor ethanol release using alcohol dehydrogenase-coupled photometric methods or quantify N-acetyltyrosine accumulation via alkaline titration. Ensure duplicate assays and include crystalline trypsin standards to validate sensitivity .

Q. How should researchers address ATEE’s limited solubility in aqueous buffers?

ATEE is insoluble in water and methanol. Use DMSO as a co-solvent (final concentration ≤200 ml/l) to enhance solubility without inhibiting enzymatic activity. Note that DMSO may increase chymotrypsin activity by 60–70%, requiring calibration against bovine chymotrypsin standards .

Q. What parameters should be optimized when designing kinetic studies with ATEE?

Key parameters include:

  • pH : Optimal activity for chymotrypsin is observed at pH 7.0–7.5 .
  • Substrate concentration : Use 0.00025 M ATEE to ensure linear hydrolysis rates within the first 30 minutes .
  • Temperature : Maintain 25–37°C, as higher temperatures may denature enzymes .
  • Ionic strength : Adjust NaCl concentration to 0.15 M to stabilize enzyme-substrate interactions .

Advanced Research Questions

Q. How do thermodynamic parameters of ATEE hydrolysis inform enzyme mechanism studies?

The hydrolysis of ATEE by chymotrypsin releases ethanol and N-acetyltyrosine, with a measured enthalpy change (ΔrH°) of -33.3 kJ mol⁻¹. Use calorimetry in 0.05 M phosphate buffer (pH 7.5) to determine thermodynamic profiles. Correct for buffer protonation effects to isolate enzyme-specific contributions .

Q. What structural insights can be gained from X-ray charge-density analysis of ATEE?

Topological analyses using X-ray crystallography reveal electron density distributions at bond critical points (BCPs) in ATEE’s peptide bonds. Key metrics include Laplacian values (∇²ρ) and ellipticity (ε), which correlate with bond strength and aromatic interactions. Compare data with derivatives like N-acetyl-L-tryptophan ethyl ester to study substituent effects on electron density .

Q. How do solvent polarity and ionic strength influence ATEE’s reactivity in complement system studies?

In complement esterase (C'1) activation, ATEE hydrolysis exhibits a pH optimum of 7.4 and is sensitive to ionic strength. Use 2-methoxyethanol as a solvent to mimic physiological polarity and enhance substrate-enzyme binding. Compare activation energy (Eₐ) and reaction order with other substrates (e.g., p-toluenesulfonyl-L-arginine methyl ester) to probe specificity .

Q. Why is ATEE preferred over other synthetic substrates for chymotrypsin assays?

ATEE’s specificity arises from its structural mimicry of natural chymotrypsin targets. Unlike benzoyl-L-arginine methyl ester (trypsin-specific), ATEE’s acetyl-tyrosine moiety aligns with chymotrypsin’s hydrophobic binding pocket. Validate selectivity via competitive inhibition assays with 3-nitro-L-tyrosine derivatives .

Q. How can researchers resolve discrepancies in activity measurements when using low enzyme concentrations?

For trace chymotrypsin detection, extend assay duration to 9 minutes and use high-sensitivity photometry (e.g., 253 nm absorbance). Normalize data against a blank containing ATEE without enzyme to account for non-specific hydrolysis. Ensure substrate purity ≥98% (HPLC) to minimize background noise .

Q. What are the advantages of photometric vs. titrimetric methods for ATEE-based assays?

Photometric methods (ethanol detection via alcohol dehydrogenase) enable continuous monitoring, while titrimetric approaches (N-acetyltyrosine quantification) require endpoint analysis. Photometry is less labor-intensive but may require secondary coupling reagents. Validate both methods against USP reference standards .

Q. How does ATEE’s stereochemistry impact its utility in spectroscopic studies of aromatic amino acids?

ATEE’s L-tyrosine backbone allows UV spectral analysis of tyrosine residues in peptides. Dissolve ATEE in citrate-phosphate buffer (pH 3–8) to study pH-dependent absorbance shifts at 253 nm. Compare second-derivative spectra with N-acetyl-D-tyrosine ethyl ester to assess enantiomer-specific interactions .

Q. Methodological Notes

  • Quality Control : Verify ATEE purity (≥98% by HPLC) and water content (6–7%) to ensure reproducibility .
  • Storage : Store at 2–8°C in desiccated conditions to prevent hydrolysis .
  • Ethical Compliance : Use certified reference materials (e.g., USP standards) for clinical or pharmacological studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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